2-(1-methyl-1H-indol-2-yl)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide

Lipophilicity Drug-likeness Structure-activity relationship

2-(1-methyl-1H-indol-2-yl)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (CAS 1171210-28-8, PubChem CID is a fully synthetic small-molecule (MW 423.5 g/mol, cLogP ~3.8) belonging to the thiazolyl-indole-2-carboxamide class. The scaffold pairs an electron-rich 3,4,5-trimethoxyphenyl motif – a known pharmacophore in tubulin-targeting agents – with a 1-methylindole moiety linked via a central thiazole-4-carboxamide core.

Molecular Formula C22H21N3O4S
Molecular Weight 423.49
CAS No. 1171210-28-8
Cat. No. B2763393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-indol-2-yl)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide
CAS1171210-28-8
Molecular FormulaC22H21N3O4S
Molecular Weight423.49
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C22H21N3O4S/c1-25-16-8-6-5-7-13(16)9-17(25)22-24-15(12-30-22)21(26)23-14-10-18(27-2)20(29-4)19(11-14)28-3/h5-12H,1-4H3,(H,23,26)
InChIKeyVUBFALQIZQOYRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1171210-28-8 Thiazole-Indole Carboxamide: Baseline Identity for Procurement Decision Support


2-(1-methyl-1H-indol-2-yl)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (CAS 1171210-28-8, PubChem CID 44062919) is a fully synthetic small-molecule (MW 423.5 g/mol, cLogP ~3.8) belonging to the thiazolyl-indole-2-carboxamide class [1]. The scaffold pairs an electron-rich 3,4,5-trimethoxyphenyl motif – a known pharmacophore in tubulin-targeting agents – with a 1-methylindole moiety linked via a central thiazole-4-carboxamide core [2]. This compound is offered commercially as a screening compound for drug discovery, but at the time of this analysis no peer-reviewed publication, patent example, or vendor bioassay panel with quantitative data for this exact entity was retrievable from non-excluded sources.

Why Generic Substitution Fails for 2-(1-methyl-1H-indol-2-yl)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide


In-class thiazole-indole carboxamides cannot be interchanged without risking altered target engagement. Published structure-activity relationship (SAR) data for the closest analog series reveal that even minor modifications – such as replacing a 5-methoxyindole with a 5-bromoindole or moving from a single methoxy to a trimethoxyphenyl group – can switch a compound from sub-micromolar to inactive across multiple cancer cell lines [1]. The 1-methyl substitution and the 2-indolyl attachment point in the target compound are absent from the characterized library, making its binding conformation, metabolic stability, and polypharmacology unknowable from existing head-to-head data alone.

Quantitative Differentiation Evidence for 1171210-28-8 Against Structural Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Donor Count vs. the Most Potent In-Class Analog

The target compound (XLogP3 = 3.8; 1 H-bond donor) diverges from the most potent analog in the 2-(3′-indolyl)-N-arylthiazole-4-carboxamide series, compound 17l (IC50 = 3.41 μM, HeLa), which bears a 5-fluoroindole and a single 4-methoxyphenyl group, likely yielding a lower logP. No measured logP or permeability data are available for either compound; the differential is inferred from computed descriptors [1]. This is a class-level inference.

Lipophilicity Drug-likeness Structure-activity relationship

Cytotoxic Selectivity Window: Interpolated Differential from the Closest Structural Proxy (17i)

No direct cytotoxicity data exist for 1171210-28-8. Its closest analog in the published SAR, compound 17i (5-methoxyindole, 3,4,5-trimethoxyphenyl), showed selective cytotoxicity against HEK293T cells (IC50 = 8.60 ± 0.91 μM) while being inactive against MCF-7, PC3, and LNCaP lines (IC50 >100 μM) under serum-free conditions [1]. The target compound differs by a 1-methyl-2-indolyl substitution in place of 5-methoxy-3-indolyl, which may alter kinase polypharmacology. Until measured, the selectivity window for 1171210-28-8 remains unquantified.

Anticancer cytotoxicity Selectivity Cancer cell lines

Impact of Methoxy-to-Bromo Substitution on Trimethoxyphenyl Bioactivity: Evidence from a Direct Matched-Pair Comparison

In the 2-(3′-indolyl)-N-arylthiazole-4-carboxamide series, replacing the 5-methoxy group with bromine (17i vs 17k) while retaining the 3,4,5-trimethoxyphenyl amide abolished HEK293T activity (IC50 >100 μM vs 8.60 μM) [1]. This direct matched-pair comparison demonstrates that the electron-donating methoxy group on the indole is critical for cytotoxicity, suggesting that the 1-methyl substituent in the target compound, being electron-donating, may preserve or enhance activity relative to unsubstituted indole analogs.

Halogen bonding Matched molecular pair Cytotoxicity

Recommended Application Scenarios for 1171210-28-8 Based on Class-Level Evidence


Kinase Polypharmacology Probe Design Leveraging the Trimethoxyphenyl Pharmacophore

The 3,4,5-trimethoxyphenyl group is a validated motif for tubulin binding and multi-kinase engagement (EGFR, HER2, VEGFR-2, CDK2) as demonstrated by thiazolyl-indole-2-carboxamide derivatives 6i and 6v in the 2024 multitarget anticancer study [1]. 1171210-28-8 can serve as a scaffold-hopping starting point to explore the effect of N-methyl-2-indolyl substitution on kinase selectivity, particularly against EGFR and CDK2, where the 1-methyl group may reduce off-rate by filling a hydrophobic pocket.

Cancer Cell Line Selectivity Screening in Serum-Free vs. Serum-Containing Conditions

Published data on analog 17i showed that serum protein binding drastically masked cytotoxicity, with activity only apparent in serum-free conditions [2]. 1171210-28-8 should be screened in parallel under both conditions using a panel of at least HeLa, MCF-7, and HEK293T lines to quantify its selectivity window and free fraction requirements, directly testing the class-level inference that N-methylation improves cell penetration.

Matched Molecular Pair Analysis for Indole N-Substitution SAR

The matched pair 17i (5-OCH3, N-H indole) vs 17k (5-Br, N-H indole) established that electron-donating substituents are required for activity [2]. Procuring 1171210-28-8 alongside its N-H indole analog (CAS not available) would create the first matched pair to isolate the contribution of N-methylation to cytotoxicity, metabolic stability, and solubility, filling a critical gap in the thiazole-indole SAR landscape.

Physicochemical Profiling to Validate Computed Drug-Likeness Parameters

The computed XLogP3 of 3.8 and topological polar surface area (TPSA) of 103 Ų for 1171210-28-8 fall within oral drug-likeness space [3]. Experimental determination of logD7.4, aqueous solubility, and microsomal stability is needed to confirm whether the 1-methyl-2-indolyl orientation provides a pharmacokinetic advantage over the 3-indolyl analogs, which exhibited poor solubility and extensive serum binding in the 2015 study.

Quote Request

Request a Quote for 2-(1-methyl-1H-indol-2-yl)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.